![molecular formula C25H24N2O4 B3676393 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol](/img/structure/B3676393.png)
4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol
Overview
Description
“4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol” is a complex organic compound. It is related to the class of compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of similar compounds often involves the aldol condensation reaction, a key reaction in organic synthesis that involves the reaction of two carbonyl compounds to form a new β-hydroxy carbonyl compound . This reaction can be performed under acid- or base-catalyzed conditions, and usually results in the formation of an α,β-unsaturated carbonyl compound .Scientific Research Applications
Corrosion Inhibition
One of the notable applications of imidazole derivatives, including 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol (referred to as IM1), is in the field of corrosion inhibition. IM1 has been found to exhibit significant corrosion inhibition efficiency, up to 96%, on mild steel in acidic solutions. This high efficiency is attributed to the strong adsorption of the imidazole molecules, following the Langmuir model. Additionally, the presence of a hydroxyl group in IM1 enhances its corrosion inhibition capabilities compared to other imidazoles (Prashanth et al., 2021).
Electronic/Substituents Influence
Studies on imidazole-based compounds, including those similar to 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol, reveal insights into the electronic and substituent influences on the imidazole ring's donor-acceptor capacities. These influences are crucial in understanding the electron density push towards the 2-position of the imidazole ring, which is important for enhancing the N-base donor strengths of these compounds (Eseola et al., 2012).
Chromotropic Properties
Imidazole derivatives, including those structurally similar to 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol, exhibit chromotropic properties. These properties aredemonstrated through their color changes upon different treatments like trituration, heating, or using different solvents for crystallization. These color changes are often a result of the removal or addition of guest molecules in their structure, indicating potential applications in the development of materials with responsive color-changing properties (Fridman, Speiser, & Kaftory, 2006).
Antimicrobial Evaluation
Another significant application is in the field of antimicrobial agents. Compounds structurally similar to 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol have been synthesized and tested for their antimicrobial properties. Studies have shown that these compounds exhibit significant in-vitro antibacterial and antifungal activities, indicating their potential as effective antimicrobial agents (Khanage, Mohite, & Pandhare, 2020).
Polymer Material Applications
Imidazole derivatives are also used in the synthesis of novel poly(amide-ether)s. These materials, which incorporate imidazole pendants, demonstrate intriguing physical and optical properties, including fluorescence emission in solution and solid-state. This suggests potential applications in areas such as material sciences and optoelectronics (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
properties
IUPAC Name |
4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-4-31-22-15-18(9-14-21(22)28)25-26-23(16-5-10-19(29-2)11-6-16)24(27-25)17-7-12-20(30-3)13-8-17/h5-15,28H,4H2,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRNHMQHPXJNEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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